3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea
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Overview
Description
3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. Its chemical formula is C8H16ClNO2, and it has a molecular weight of 193.67 g/mol . This compound is known for its unique structural properties, which make it suitable for a wide range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea typically involves the acylation of imine derivatives. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of an acid-binding agent in a water-soluble organic solvent at room temperature . The reaction mixture is then heated, and water is slowly added to crystallize the product, which is then filtered and dried.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield, purity, and cost-effectiveness. The use of thionyl chloride (SOCl2) as a catalyst has been reported to efficiently promote the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides under anhydrous conditions . This method offers advantages such as inexpensive reagents, satisfactory selectivity, excellent yields, short reaction time, and convenient workup.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s structure allows it to interact with multiple receptors, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea can be compared with other similar compounds, such as:
2-chloro-N-(2,4-dinitrophenyl)acetamide: Known for its optical properties and solvatochromic effects.
2-chloro-N-(2-isopropoxyphenyl)acetamide: Investigated for its potential therapeutic applications.
2-chloro-N-(2,6-xylyl)acetamide: Used as an intermediate in the synthesis of lidocaine, a commonly used anesthetic.
The uniqueness of this compound lies in its structural properties, which allow for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
2-chloro-N-(3-propan-2-yloxypropylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3/c1-7(2)15-5-3-4-11-9(14)12-8(13)6-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSLNOYEXVSORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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